

Application Notes: Acridine Orange as a Versatile Fluorescent Stain in Cell Culture

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Compound of Interest

Compound Name: *Einecs 300-951-4*

Cat. No.: *B15189126*

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Einecs Number: While the provided Einecs number 300-951-4 corresponds to a different chemical compound, the intended subject of these application notes is Acridine Orange, a widely used fluorescent stain in cell culture, based on the application context. Acridine Orange is identified by other identifiers such as CAS number 10127-02-3 (for the hemi(zinc chloride) salt) and EC number 233-353-6.^{[1][2]}

Introduction:

Acridine Orange (AO) is a cell-permeable, nucleic acid-selective metachromatic fluorescent dye.^{[1][2][3]} Its versatility stems from its ability to differentially stain various cellular components based on their chemical microenvironment, making it a valuable tool for researchers, scientists, and drug development professionals.^[4] This document provides detailed application notes and protocols for the use of Acridine Orange in cell culture.

Principle of Staining

Acridine Orange's staining properties are dependent on its concentration and the cellular components it interacts with. It can intercalate into double-stranded DNA (dsDNA), where it emits green fluorescence, or bind to single-stranded nucleic acids (ssDNA or RNA) and acidic compartments, resulting in red fluorescence.^{[3][5][6]} This differential staining allows for the simultaneous visualization and analysis of various cellular features.

Key Applications in Cell Culture

- **Cell Viability and Apoptosis Assessment:** AO can be used to distinguish between viable, apoptotic, and necrotic cells.[3][7] Viable cells exhibit a green nucleus and cytoplasm, while apoptotic cells show condensed or fragmented chromatin with bright green or yellow-orange fluorescence. Necrotic cells, with compromised membrane integrity, stain uniformly bright orange-red.
- **Analysis of Acidic Vesicles (Lysosomes and Autophagosomes):** AO accumulates in acidic organelles such as lysosomes and autophagosomes, where it becomes protonated and emits a bright red fluorescence.[2][4] This property is useful for studying lysosomal dynamics and autophagy.
- **Cell Cycle Determination:** The differential staining of DNA and RNA allows for the analysis of cell cycle progression.[3][8] The ratio of red (RNA) to green (DNA) fluorescence changes as cells move through different phases of the cell cycle.
- **Nucleic Acid Quantification:** The intensity of green fluorescence can be used to quantify the amount of DNA in cells.[7]
- **Microbial Detection in Cell Culture:** AO can be used to detect microbial contamination in cell cultures, as bacteria will fluoresce bright orange.[3][9]

Quantitative Data Summary

Property	Value	Reference
Excitation Maximum (Bound to dsDNA)	~502 nm	[2][3]
Emission Maximum (Bound to dsDNA)	~525 nm (Green)	[2][3]
Excitation Maximum (Bound to ssDNA/RNA)	~460 nm	[2][3]
Emission Maximum (Bound to ssDNA/RNA)	~650 nm (Red)	[2][3]
Molecular Formula (hemi(zinc chloride) salt)	$C_{17}H_{20}ClN_3 \cdot HCl \cdot 1/2ZnCl_2$	[1]
Molecular Weight (hemi(zinc chloride) salt)	369.96 g/mol	[1][10]

Experimental Protocols

Protocol 1: General Staining of Live Cells with Acridine Orange

Materials:

- Acridine Orange stock solution (1 mg/mL in distilled water)
- Phosphate-buffered saline (PBS) or cell culture medium
- Live cells cultured on coverslips or in culture dishes
- Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

- Prepare a working solution of Acridine Orange by diluting the stock solution to a final concentration of 1-5 μ g/mL in PBS or serum-free medium.

- Wash the cells twice with PBS.
- Incubate the cells with the Acridine Orange working solution for 15-30 minutes at 37°C.
- Wash the cells twice with PBS to remove excess stain.
- Immediately visualize the cells under a fluorescence microscope.

Expected Results:

- Viable cells: Green nucleus and faint green cytoplasm.
- Acidic organelles (lysosomes): Bright red fluorescent vesicles in the cytoplasm.

Protocol 2: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis Assessment

This protocol uses a combination of Acridine Orange and Ethidium Bromide to differentiate between viable, apoptotic, and necrotic cells.

Materials:

- Acridine Orange stock solution (1 mg/mL in distilled water)
- Ethidium Bromide stock solution (1 mg/mL in distilled water)
- AO/EB working solution (prepare fresh by mixing 1 μ L of AO stock and 1 μ L of EB stock in 1 mL of PBS)
- Live cells in suspension or attached to a surface
- Fluorescence microscope with a blue filter

Procedure:

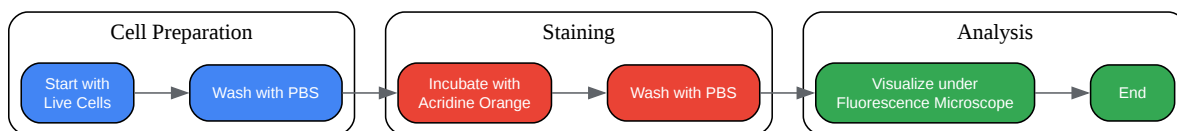
- Harvest and wash the cells with PBS.
- Resuspend the cells in PBS at a concentration of 1×10^6 cells/mL.

- Add 1 μ L of the AO/EB working solution to 25 μ L of the cell suspension.
- Incubate for 5 minutes at room temperature.
- Place 10 μ L of the stained cell suspension on a microscope slide and cover with a coverslip.
- Observe under a fluorescence microscope.

Expected Results:

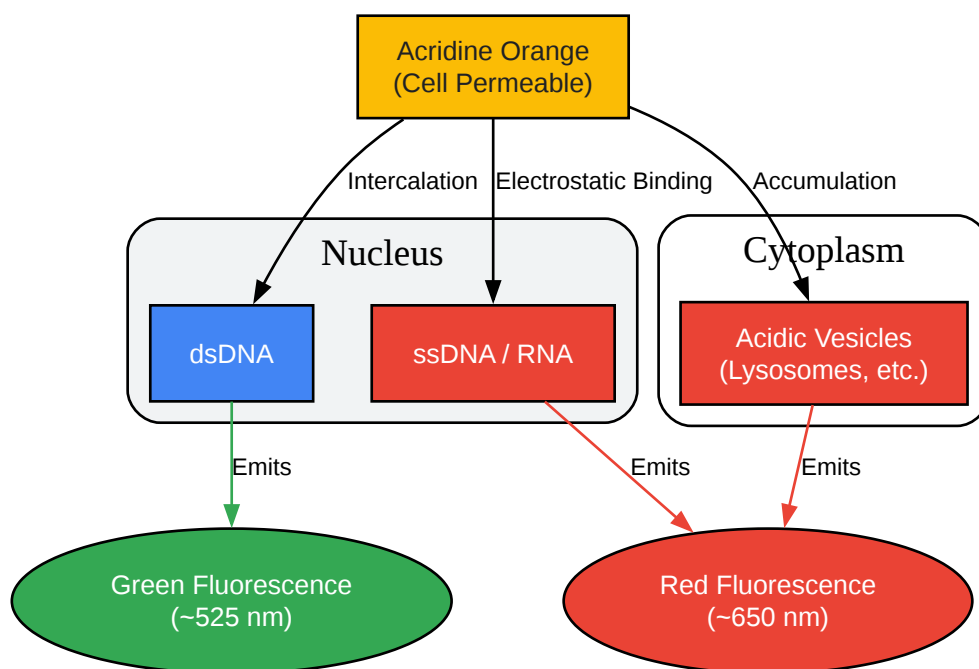
- Viable cells: Green nucleus with intact structure.
- Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
- Late apoptotic cells: Orange nucleus with chromatin condensation or fragmentation.
- Necrotic cells: Uniformly orange-red nucleus with no chromatin condensation.

Visualizations



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Caption: General workflow for staining live cells with Acridine Orange.



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Caption: Cellular targets and fluorescence emission of Acridine Orange.

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